molecular formula C45H54F2N4O8 B192657 Vinflunine CAS No. 162652-95-1

Vinflunine

Numéro de catalogue: B192657
Numéro CAS: 162652-95-1
Poids moléculaire: 816.9 g/mol
Clé InChI: NMDYYWFGPIMTKO-GKTGNXALSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Vinflunine is synthesized through a semi-synthetic process using superacidic chemistry to selectively introduce two fluorine atoms at the 20’ position of the catharanthine moiety . This process involves the use of catharanthine and vindoline as precursor alkaloids .

Industrial Production Methods: The industrial production of this compound involves the preparation of a pharmaceutical composition that includes this compound as the active constituent, pharmaceutically acceptable salts, and cyclodextrin. The mixture is then freeze-dried to prepare the injection . The process ensures the stability of this compound, which is otherwise unstable in its raw form .

Analyse Des Réactions Chimiques

Types of Reactions: Vinflunine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its synthesis and modification.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenation reactions often use reagents like fluorine gas or other halogenating agents.

Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced therapeutic properties .

Activité Biologique

Vinflunine is a semisynthetic vinca alkaloid that has emerged as a significant therapeutic agent, particularly in the treatment of advanced urothelial carcinoma. Its biological activity primarily stems from its ability to inhibit microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This article delves into the mechanisms of action, efficacy in clinical settings, and safety profiles of this compound, supported by data tables and case studies.

This compound exerts its antitumor effects through the following mechanisms:

  • Microtubule Inhibition : this compound binds to tubulin, inhibiting microtubule assembly during mitosis. This leads to the disruption of the mitotic spindle, causing cell cycle arrest at metaphase and ultimately inducing apoptosis .
  • Selective Affinity : Unlike other vinca alkaloids, this compound has a higher affinity for mitotic tubulin compared to axonal tubulin. This selectivity results in reduced neurotoxicity, allowing for higher plasma concentrations .

Clinical Efficacy

This compound has been evaluated in various clinical trials, particularly for patients with metastatic transitional cell carcinoma (TCC) after failure of platinum-based chemotherapy. The following summarizes key findings from notable studies:

Phase II Trials

  • Culine et al. (2006) :
    • Overall Response Rate (ORR) : 18% (95% CI: 8.4–30.9%)
    • Disease Control Rate (DCR) : 67% (95% CI: 52.1–79.3%)
    • Median Progression-Free Survival (PFS) : 3.0 months
    • Median Overall Survival (OS) : 6.6 months .
  • Vaughn et al. (2009) :
    • ORR : 15% (95% CI: 9–21%)
    • Median PFS : 2.8 months
    • Median OS : 8.2 months .

Phase III Trials

A pivotal phase III trial compared this compound plus best supportive care (BSC) against BSC alone:

  • PFS : this compound significantly improved median PFS to 3 months compared to 1.5 months for BSC alone.
  • OS : Results indicated a survival benefit, supporting this compound's use in this patient population .

Safety Profile

This compound's safety profile has been characterized by manageable side effects:

  • Common Adverse Events :
    • Myelosuppression
    • Constipation
    • Fatigue
  • The incidence of grade 3 or higher adverse events was reported in approximately 68% of patients across various studies, but these were generally manageable .

Case Studies and Observational Research

A retrospective observational study involving 43 patients treated with this compound yielded the following outcomes:

  • Overall Response Rate : 12%
  • DCR : Increased to 33% when considering only patients treated in the second line.
  • Median PFS : 2.2 months overall; increased to 7.2 months for those achieving partial response or stable disease.
  • Median OS : 6.9 months overall; increased to 11.8 months for second-line treatment .

Comparative Efficacy Table

StudyPopulation SizeORR (%)DCR (%)Median PFS (months)Median OS (months)
Culine et al., 20065118673.06.6
Vaughn et al., 200917515N/A2.88.2
Bellmunt et al.,N/AN/AN/A3N/A
Current Study4312292.26.9

Propriétés

Key on ui mechanism of action

Microtubules are a major component of the cytoskeleton that have a critical role in maintenance of cell shape, mobility, adhesion and intracellular integrity. They also play a role in the formation of the mitotic spindle and chromosomal segregation to the daughter cells at mitosis. Via GTP hydrolysis at the β-tubulin subunit and polymerization of tubulin into linear polymers, microtubules, or macromolecular filaments composed of tubulin heterodimers, are formed via a mechanism of nucleation-elongation. At the onset of mitosis, the interphase microtubule network disassembles into the tubulin. The tubulin reassembles into a new population of mitotic spindle microtubules that further undergo rapid successions of lengthening and shortening until they are attached to the newly duplicated sister chromatids at their centromeres. The dynamic behaviour of microtubules are characterized by two mechanical process: dynamic instability indicating repeated switches of growth and shortening at the ends, and microtubule treadmilling that involves the fast-growing (+) end of the microtubule accompanied by a net loss of the opposite slow-growing (-) end. Microtubule treadmilling plays a critical role in mitosis by generating the forces for separation of the chromosomes in the mitotic spindle from centrosome and kinetochores. In both cancer and normal cells, vinflunine binds to tubulin at or near to the vinca binding sites at β-tubulin. It is proposed that in similarity to other vinca alkaloids, vinflunine is most likely to bind to β-tubulin subunit at the interdimer interface. Via direct binding to tubulin, vinflunine inhibits microtubule polymerization and induces a G2+M arrest, or a mitotic arrest. Vinflunine disrupts the dynamic function of microtubules by suppressing treadmilling and slowing the microtubule growth rate while increasing growth duration. Ultimately, mitotic accumulation at the metaphase/anaphase transition results in cell apoptosis.

Numéro CAS

162652-95-1

Formule moléculaire

C45H54F2N4O8

Poids moléculaire

816.9 g/mol

Nom IUPAC

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C45H54F2N4O8/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3/t26?,27-,36+,37-,38-,42-,43-,44+,45+/m1/s1

Clé InChI

NMDYYWFGPIMTKO-GKTGNXALSA-N

SMILES

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C

SMILES isomérique

CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(CC7C[C@H](CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C

SMILES canonique

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C

melting_point

244

Key on ui other cas no.

162652-95-1

Synonymes

Javlor
vinflunine

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vinflunine
Reactant of Route 2
Reactant of Route 2
Vinflunine
Reactant of Route 3
Reactant of Route 3
Vinflunine
Reactant of Route 4
Reactant of Route 4
Vinflunine
Reactant of Route 5
Reactant of Route 5
Vinflunine
Reactant of Route 6
Reactant of Route 6
Vinflunine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.